molecular formula C9H13Cl2N B1318419 N-(3-Chlorobenzyl)ethanamine hydrochloride CAS No. 90389-47-2

N-(3-Chlorobenzyl)ethanamine hydrochloride

Cat. No.: B1318419
CAS No.: 90389-47-2
M. Wt: 206.11 g/mol
InChI Key: CLFVDOQPXQXDKK-UHFFFAOYSA-N
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Description

N-(3-Chlorobenzyl)ethanamine hydrochloride is a chemical compound with the molecular formula C9H12ClN·HCl and a molecular weight of 206.11 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chlorobenzyl)ethanamine hydrochloride typically involves the reaction of 3-chlorobenzyl chloride with ethanamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization from ethanol to obtain the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(3-Chlorobenzyl)ethanamine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-Chlorobenzyl)ethanamine hydrochloride is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of N-(3-Chlorobenzyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can act as an agonist or antagonist, modulating the activity of these receptors and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chlorobenzyl)ethanamine hydrochloride
  • N-(2-Chlorobenzyl)ethanamine hydrochloride
  • N-(3-Bromobenzyl)ethanamine hydrochloride

Uniqueness

N-(3-Chlorobenzyl)ethanamine hydrochloride is unique due to the position of the chlorine atom on the benzyl ring, which influences its reactivity and interaction with molecular targets. This positional isomerism can result in different biological activities and chemical properties compared to its analogs .

Properties

IUPAC Name

N-[(3-chlorophenyl)methyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN.ClH/c1-2-11-7-8-4-3-5-9(10)6-8;/h3-6,11H,2,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLFVDOQPXQXDKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC(=CC=C1)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90389-47-2
Record name Benzenemethanamine, 3-chloro-N-ethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90389-47-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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